molecular formula C6H13NS B3385445 (1r,2r)-2-(Methylsulfanyl)cyclopentanamine CAS No. 6336-61-4

(1r,2r)-2-(Methylsulfanyl)cyclopentanamine

Cat. No. B3385445
CAS RN: 6336-61-4
M. Wt: 131.24 g/mol
InChI Key: LYDDFFMJUBFRAW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,2r)-2-(Methylsulfanyl)cyclopentanamine, also known as (1R,2R)-(-)-N-methyl-1,2-cyclopentanediamine or (-)-cis-1,2-diaminocyclopentane, is a chiral amine that has been extensively studied in the field of organic chemistry. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its unique properties make it an important building block in drug design.

Mechanism of Action

The mechanism of action of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine is not well understood. However, it is believed to act as a chiral auxiliary, facilitating the formation of chiral molecules in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a chiral molecule that can interact with other molecules in the body, potentially leading to a range of effects.

Advantages and Limitations for Lab Experiments

The use of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine as a chiral building block in organic synthesis has several advantages. It is a readily available and inexpensive reagent, and its chiral nature allows for the synthesis of enantiomerically pure compounds. However, its use is limited by its low solubility in many solvents, and its potential toxicity.

Future Directions

There are several potential future directions for research on (1r,2r)-2-(Methylsulfanyl)cyclopentanamine. One area of interest is the development of new synthetic methods for its preparation, with a focus on improving yields and reducing waste. Another area of interest is the exploration of its potential applications in drug design, particularly in the development of new anti-cancer and anti-depressant drugs. Finally, there is a need for further research into the biochemical and physiological effects of this compound, with a focus on its potential toxicity and interactions with other molecules in the body.

Scientific Research Applications

(1r,2r)-2-(Methylsulfanyl)cyclopentanamine has been extensively studied for its potential applications in drug design. It has been used as a chiral building block in the synthesis of various pharmaceuticals, including the anti-cancer drug Raltitrexed and the anti-depressant drug Duloxetine. It has also been used in the synthesis of agrochemicals such as the herbicide Tembotrione.

properties

IUPAC Name

(1R,2R)-2-methylsulfanylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDFFMJUBFRAW-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6336-61-4
Record name NSC38956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2r)-2-(Methylsulfanyl)cyclopentanamine
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(1r,2r)-2-(Methylsulfanyl)cyclopentanamine
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(1r,2r)-2-(Methylsulfanyl)cyclopentanamine
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(1r,2r)-2-(Methylsulfanyl)cyclopentanamine
Reactant of Route 6
(1r,2r)-2-(Methylsulfanyl)cyclopentanamine

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